Cas no 2138001-39-3 (1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine)

1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine
- 1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine
- 2138001-39-3
- EN300-1109991
-
- Inchi: 1S/C10H17N3O/c11-10-12-4-6-13(10)5-1-9-2-7-14-8-3-9/h4,6,9H,1-3,5,7-8H2,(H2,11,12)
- InChI Key: MGEHMSLQRAVDBE-UHFFFAOYSA-N
- SMILES: O1CCC(CCN2C=CN=C2N)CC1
Computed Properties
- Exact Mass: 195.137162174g/mol
- Monoisotopic Mass: 195.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 53.1Ų
1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109991-0.1g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1109991-0.05g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1109991-5.0g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 5g |
$4641.0 | 2023-06-10 | ||
Enamine | EN300-1109991-5g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1109991-0.25g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1109991-0.5g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1109991-10.0g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 10g |
$6882.0 | 2023-06-10 | ||
Enamine | EN300-1109991-2.5g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1109991-1.0g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 1g |
$1599.0 | 2023-06-10 | ||
Enamine | EN300-1109991-1g |
1-[2-(oxan-4-yl)ethyl]-1H-imidazol-2-amine |
2138001-39-3 | 95% | 1g |
$986.0 | 2023-10-27 |
1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine Related Literature
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine
Comprehensive Overview of 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine (CAS No. 2138001-39-3): Properties, Applications, and Research Insights
The compound 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine (CAS No. 2138001-39-3) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and chemical research. This imidazole derivative is characterized by the presence of an oxan-4-yl group, which contributes to its distinct physicochemical properties. Researchers and industry professionals are increasingly exploring its utility in drug discovery, particularly as a building block for novel bioactive molecules.
One of the key reasons for the growing interest in 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine is its relevance to medicinal chemistry. The imidazole ring is a privileged scaffold in drug design, found in numerous FDA-approved therapeutics. When combined with the oxan-4-yl moiety, this compound exhibits enhanced solubility and bioavailability compared to simpler imidazole derivatives. These properties make it particularly valuable for addressing current challenges in drug delivery systems, a hot topic in pharmaceutical research.
From a synthetic chemistry perspective, CAS 2138001-39-3 represents an interesting case study in heterocyclic compound synthesis. The incorporation of both cyclic ether and imidazole functionalities requires careful consideration of reaction conditions to maintain the integrity of both moieties. Recent publications have highlighted innovative approaches to its preparation, with particular focus on green chemistry principles - a major concern in modern chemical manufacturing.
The structure-activity relationship (SAR) studies involving 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine have revealed promising directions for further investigation. Computational chemistry approaches, including molecular docking and QSAR modeling, suggest potential interactions with various biological targets. This aligns with current trends in computer-aided drug design, where researchers are increasingly relying on in silico methods to prioritize compounds for synthesis and testing.
In the context of material science, derivatives of 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine have shown interesting properties as ligands in coordination chemistry. The ability of the imidazole nitrogen to coordinate with metal ions, combined with the conformational flexibility imparted by the oxan-4-yl group, creates opportunities for designing novel catalysts and functional materials. This application area has gained traction in recent years, particularly for sustainable energy applications.
Quality control and analytical characterization of CAS 2138001-39-3 present specific challenges that have been addressed through advanced techniques. Modern HPLC methods coupled with mass spectrometry have been developed to ensure purity assessment, while NMR spectroscopy remains crucial for structural confirmation. These analytical considerations are particularly important given the current regulatory emphasis on quality by design in chemical manufacturing.
The stability profile of 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine under various conditions has been the subject of recent investigations. Studies have examined its behavior under different pH conditions, temperature ranges, and solvent systems, providing valuable data for formulation scientists. Such stability information is critical for pharmaceutical development, where compound integrity must be maintained throughout the product lifecycle.
From a commercial perspective, the availability of 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine has improved in recent years, with several chemical suppliers now offering it in research quantities. The pricing and supply chain considerations for this compound reflect its growing importance in drug discovery programs. Market analysts note increasing demand for such specialty chemicals as pharmaceutical companies expand their compound libraries for screening purposes.
Looking forward, the research potential of CAS 2138001-39-3 appears substantial. Current investigations are exploring its use as a precursor for more complex heterocyclic systems, with potential applications ranging from agrochemicals to electronic materials. The compound's versatility makes it particularly attractive in the context of multidisciplinary research, where chemical scaffolds often find unexpected applications across different fields.
In conclusion, 1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine represents a fascinating example of how subtle structural modifications can lead to compounds with diverse potential applications. Its combination of imidazole and oxan-4-yl moieties creates unique opportunities in both pharmaceutical research and material science. As synthetic methodologies continue to advance and analytical techniques become more sophisticated, we can expect to see further innovative uses for this interesting compound emerge in the coming years.
2138001-39-3 (1-2-(oxan-4-yl)ethyl-1H-imidazol-2-amine) Related Products
- 2680773-36-6(benzyl N-(4-bromo-5-fluoropyridin-3-yl)carbamate)
- 2732255-98-8(rac-benzyl (1R,5R)-1-(5-bromopyridin-2-yl)-3-azabicyclo3.1.0hexane-3-carboxylate)
- 2228730-32-1(3-(aminomethyl)-3-(3,4-difluorophenyl)cyclobutan-1-ol)
- 1783617-93-5(2,2-difluoro-2-(oxan-3-yl)ethan-1-amine)
- 868368-57-4(N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide)
- 1008249-83-9(N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)
- 2248365-13-9(4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde)
- 518044-39-8(Mal-PEG6-CH2COOH)
- 132629-37-9(ethyl 2-(E)-2-phenylethenyl-1,3-oxazole-4-carboxylate)
- 1806448-19-0(Methyl 5-chloro-2-(3-chloropropanoyl)benzoate)




